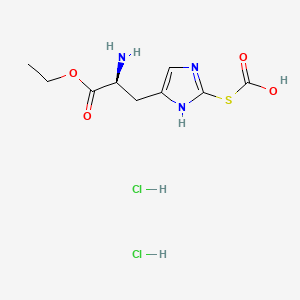
2-Mercapto-L-histidine S-Carboxylic Acid Ethyl Ester Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Mercapto-L-histidine S-Carboxylic Acid Ethyl Ester Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H15Cl2N3O4S and its molecular weight is 332.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Mercapto-L-histidine S-Carboxylic Acid Ethyl Ester Dihydrochloride (MMCEEE dihydrochloride) is a biochemical compound notable for its unique structural features, including a thiol group, an ethyl ester, and a carboxylic acid group. Its molecular formula is C9H15Cl2N3O4S, with a molecular weight of approximately 332.2 g/mol. This compound is primarily utilized in proteomics research and serves as a precursor for synthesizing various bioactive molecules, including L-(+)-Ergothioneine, recognized for its antioxidant properties .
Antioxidant Properties
Research indicates that MMCEEE dihydrochloride exhibits significant antioxidant activity. It has been shown to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related conditions .
Protein Modification
MMCEEE dihydrochloride can modify cysteine residues in proteins. The thiol group (-SH) in the compound allows it to react with other thiol groups in proteins, facilitating studies on protein structure and function. This property is particularly valuable in proteomics research, where understanding protein interactions and modifications is essential .
Affinity Chromatography Applications
The compound's reactivity also extends to applications in affinity chromatography, where it can be used to purify proteins by tagging them with specific molecules. This technique enhances the study of protein interactions and functions within biological systems.
Study on Antimicrobial Activity
A study evaluated the antimicrobial activity of various compounds similar to MMCEEE dihydrochloride. The results showed that derivatives containing histidine exhibited enhanced antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The zone of inhibition for these compounds ranged from 10 to 29 mm, indicating strong antibacterial effects .
Cytotoxicity Assessments
Cytotoxicity tests were performed using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) models. The findings revealed that certain synthesized conjugates of MMCEEE dihydrochloride demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Histidine | Contains an imidazole ring | Essential amino acid involved in protein synthesis |
| Cysteine | Contains a thiol group | Known for forming disulfide bonds |
| Glutathione | Tripeptide with thiol groups | Major antioxidant in cells |
The uniqueness of MMCEEE dihydrochloride lies in its specific combination of functionalities and its role as a precursor for bioactive compounds, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
[5-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.2ClH/c1-2-16-7(13)6(10)3-5-4-11-8(12-5)17-9(14)15;;/h4,6H,2-3,10H2,1H3,(H,11,12)(H,14,15);2*1H/t6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOCUSRQUOARKV-ILKKLZGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(N1)SC(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN=C(N1)SC(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














